ZSET1446

Description

Chemical Identity and Nomenclature

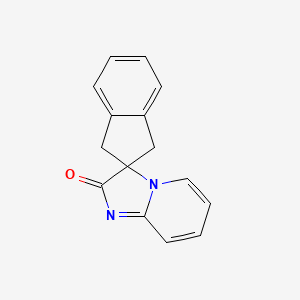

This compound possesses a complex chemical identity characterized by multiple nomenclature systems used across different research contexts. The compound's primary chemical designation follows the International Union of Pure and Applied Chemistry naming convention as spiro[1,3-dihydroindene-2,3'-imidazo[1,2-a]pyridine]-2'-one. Alternative systematic names include 1',3'-Dihydro-2H-spiro[imidazo[1,2-a]pyridine-3,2'-inden]-2-one and Spiro[imidazo[1,2-a]pyridine-3(2H),2'-[2H]inden]-2-one, 1',3'-dihydro-. The compound is registered under Chemical Abstracts Service number 887603-94-3, providing a unique identifier for regulatory and research purposes.

The molecular formula C15H12N2O defines the elemental composition of this compound, with a corresponding molecular weight of 236.27 grams per mole. The compound's structure incorporates both nitrogen and oxygen heteroatoms within its polycyclic framework, contributing to its distinctive pharmacological properties. The SMILES notation O=C1N=C2C=CC=CN2C13CC4=CC=CC=C4C3 provides a standardized representation of the molecular connectivity. The InChI key QZWYXEBIQWJXAR-UHFFFAOYSA-N serves as a hashed version of the complete InChI string, facilitating database searches and structural comparisons.

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2O |

| Molecular Weight | 236.27 g/mol |

| Chemical Abstracts Service Number | 887603-94-3 |

| InChI Key | QZWYXEBIQWJXAR-UHFFFAOYSA-N |

| Appearance | Solid powder |

| Optical Activity | None (achiral) |

Historical Development and Discovery

The development of this compound traces its origins to the research laboratories of Zenyaku Kogyo Company, Limited, a Japanese pharmaceutical company that initiated the compound's discovery and early characterization. The initial synthesis and evaluation of this compound began in the early 2000s, with the first significant research publications appearing around 2006. The compound emerged from systematic medicinal chemistry efforts aimed at developing novel cognitive enhancers with improved therapeutic profiles compared to existing treatments.

Early research investigations focused on the compound's ability to modulate acetylcholine-mediated synaptic transmission in hippocampal neurons. Yamaguchi and colleagues published foundational work in 2006 demonstrating the compound's unique mechanism of action, which distinguished it from conventional cholinesterase inhibitors. Subsequent studies by Ito and others in 2007 expanded the understanding of this compound's effects on neurotransmitter release and synaptic function. The compound's development pathway included extensive preclinical evaluation in various animal models of cognitive impairment, with Han and colleagues contributing significant findings in 2008 regarding its therapeutic potential.

The developmental timeline of this compound reflects the systematic approach taken by its discoverers to characterize both its chemical properties and biological activities. Shioda and collaborators published important mechanistic studies in 2010, further establishing the compound's unique pharmacological profile. Patent applications for this compound and related compounds were filed during this period, protecting the intellectual property associated with its synthesis and therapeutic applications. The compound's designation as ST-101 in certain research contexts reflects its progression through various stages of development and evaluation.

| Year | Milestone | Research Group |

|---|---|---|

| 2006 | Initial characterization published | Yamaguchi et al. |

| 2007 | Synaptic transmission studies | Ito et al. |

| 2008 | Memory impairment research | Han et al. |

| 2010 | Mechanistic studies completed | Shioda et al. |

| 2010-2013 | Patent applications filed | Zenyaku Kogyo Co. |

Structural Classification and Analogues

This compound belongs to the azaindolizinone class of compounds, characterized by the presence of an imidazo[1,2-a]pyridine core structure fused with additional ring systems. This structural classification places the compound within a broader family of heterocyclic molecules that exhibit diverse biological activities. The spirocyclic arrangement of this compound represents a unique architectural feature that distinguishes it from linear or simple cyclic analogues, contributing to its distinctive three-dimensional conformation and resulting pharmacological properties.

The compound's structural framework incorporates an imidazo[1,2-a]pyridine moiety connected through a spiro linkage to an indane ring system. This arrangement creates a rigid, three-dimensional structure that influences the compound's interaction with biological targets. The spiro center serves as a critical structural element that constrains the molecular geometry and potentially enhances selectivity for specific receptor subtypes. The presence of the carbonyl group within the imidazopyridine ring contributes to the compound's hydrogen bonding capacity and overall polarity.

Within the context of related azaindolizinone derivatives, this compound represents a distinct structural subclass characterized by its specific spiro-indane substitution pattern. The compound's design incorporates principles of medicinal chemistry optimization, including the strategic placement of heteroatoms and the creation of conformationally restricted frameworks. Comparative analysis of this compound with other imidazopyridine derivatives reveals the importance of the spiro linkage in conferring its unique biological properties.

The structural classification of this compound as a T-type calcium channel activator reflects its functional categorization based on primary biological target engagement. This classification distinguishes it from traditional calcium channel blockers and positions it within a specialized category of molecules that enhance rather than inhibit calcium channel function. The compound's dual classification as both an acetylcholine releasing agent and a calcium channel activator underscores the complexity of its molecular interactions and the multifaceted nature of its biological effects.

| Structural Feature | Description | Functional Significance |

|---|---|---|

| Azaindolizinone core | Imidazo[1,2-a]pyridine system | Primary pharmacophore |

| Spiro linkage | Connection to indane ring | Conformational constraint |

| Carbonyl group | C=O within imidazole ring | Hydrogen bonding capacity |

| Aromatic systems | Multiple benzene rings | π-π interactions |

| Heteroatoms | Nitrogen and oxygen | Polarity and selectivity |

Properties

IUPAC Name |

spiro[1,3-dihydroindene-2,3'-imidazo[1,2-a]pyridine]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-14-15(17-8-4-3-7-13(17)16-14)9-11-5-1-2-6-12(11)10-15/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWYXEBIQWJXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC13C(=O)N=C4N3C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887603-94-3 | |

| Record name | ST-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887603943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ST-101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ST-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TTT61784C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Background and Structural Characteristics of ZSET1446

This compound belongs to the azaindolizinone class, characterized by a fused heterocyclic framework incorporating nitrogen atoms. The compound’s structure likely includes a pyrido[1,2-a]indole backbone, a scaffold known for modulating neurotransmitter systems and amyloid-β (Aβ) pathology . Its cognitive-enhancing effects are attributed to dual mechanisms: enhancing cholinergic transmission and reducing Aβ deposition in the hippocampus . While the exact synthesis route remains undisclosed, structural analogs suggest multi-step organic reactions involving cyclization and functional group modifications.

Proprietary Synthesis and Dose Formulation

This compound’s synthesis is described in patents and internal documents from Zenyaku Kogyo Co., Ltd., with limited public disclosure. Key steps likely involve:

-

Ring Formation : Construction of the azaindolizinone core via cyclization reactions, potentially using catalytic methods to introduce nitrogen moieties.

-

Functionalization : Addition of substituents to optimize bioavailability and blood-brain barrier penetration.

-

Purification : Chromatographic techniques to isolate the active enantiomer, given the stereospecificity of neuroactive compounds.

The compound is administered orally via drinking water in preclinical studies. Table 1 summarizes dose regimens from a study using senescence-accelerated prone mice (SAMP8), where this compound was dissolved in tap water at concentrations of 0.01–1 mg/L .

Table 1. Estimated Daily Intake of this compound in SAMP8 Mice

| Concentration (mg/L) | Mean Daily Intake (mL/kg/day) | Estimated Dose (mg/kg/day) |

|---|---|---|

| 0.01 | 154.1 | 0.002 |

| 0.1 | 143.5 | 0.01 |

| 1 | 144.9 | 0.1 |

Doses were calculated based on fluid consumption, ensuring consistent delivery without overt toxicity .

Pharmacological Validation and Mechanistic Insights

This compound’s efficacy is validated in SAMP8 mice, a model of sporadic Alzheimer’s disease. Chronic administration (8–32 weeks) reduced hippocampal Aβ deposits and improved cognitive performance in novel object recognition tasks . These effects correlate with enhanced α-secretase activity, promoting non-amyloidogenic cleavage of amyloid precursor protein (APP) . Electrophysiological studies further indicate that this compound modulates T-type calcium channels (e.g., CaV3.1), which regulate γ-secretase activity and Aβ production .

Challenges in Synthetic Reproducibility

The lack of publicly available synthetic details poses challenges for independent replication. However, general strategies for azaindolizinone synthesis include:

-

Palladium-Catalyzed Cross-Coupling : To assemble heterocyclic rings from halogenated precursors.

-

Acid/Base-Mediated Cyclizations : For ring closure under controlled pH conditions.

-

Stereoselective Catalysis : To achieve desired enantiomeric purity, critical for neuroactive compounds.

Future research should prioritize disclosing synthetic routes to facilitate structure-activity relationship (SAR) studies and derivative development.

Chemical Reactions Analysis

ST-101 primarily undergoes interactions with C/EBPβ, preventing its dimerization and enhancing ubiquitin-proteasome dependent degradation of C/EBPβ . This interaction leads to a significant decrease in the expression of C/EBPβ target genes, including those responsible for survival, transcription factors, and cell-cycle-related proteins . The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution, as its primary mode of action is through protein-protein interactions.

Scientific Research Applications

Cognitive Enhancement in Neurodegenerative Models

ZSET1446 has shown promise as a cognitive enhancer in several studies, particularly in models of Alzheimer's disease.

Case Study: Effects on Cognitive Deficits

A pivotal study investigated the effects of this compound on cognitive deficits in the senescence-accelerated prone mouse strain 8 (SAMP8), a model for age-related cognitive decline. Mice were administered this compound at varying doses (0.002, 0.01, and 0.1 mg/kg/day) starting at eight months of age. The results demonstrated significant improvements in cognitive function, as measured by the novel object recognition task, after 4 to 16 weeks of treatment. Notably, this compound reduced amyloid β (Aβ) deposition in the hippocampus, suggesting a mechanism for its cognitive-enhancing effects .

Mechanistic Insights

The mechanisms through which this compound operates have been explored extensively:

- Amyloid β Reduction : The compound appears to mitigate Aβ accumulation, a hallmark of Alzheimer's pathology. The study indicated a significant reduction in Aβ-positive granules after treatment with this compound .

- Neuroprotection : this compound may exert neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function .

Beyond cognitive enhancement, this compound may have implications in other therapeutic areas:

- Neuroinflammation : Preliminary findings suggest that this compound could modulate inflammatory responses within the brain, which is critical in conditions like Alzheimer’s disease .

- Combination Therapies : Research indicates that this compound may enhance the efficacy of other cognitive enhancers such as memantine, suggesting its potential role in combination therapies for Alzheimer's .

Mechanism of Action

ST-101 binds to the leucine zipper domain of C/EBPβ, preventing its dimerization and subsequent binding to DNA . This disruption of dimerization leads to the degradation of C/EBPβ via the ubiquitin-proteasome pathway . As a result, the transcription of C/EBPβ target genes is attenuated, leading to decreased expression of survival, transcription factors, and cell-cycle-related proteins . This mechanism of action results in potent, tumor-specific cytotoxic activity .

Comparison with Similar Compounds

References

Biological Activity

ZSET1446, also known as ST101, is a novel cognitive enhancer primarily studied for its effects on neurogenesis, particularly in the context of cognitive impairment and depressive behaviors. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and mood disorders.

This compound functions as a cognitive enhancer by stimulating the release of acetylcholine, a crucial neurotransmitter involved in learning and memory. Research indicates that it promotes hippocampal neurogenesis, which is the process of generating new neurons in the hippocampus, a brain region essential for memory and emotional regulation.

- Neurogenesis Enhancement : In studies involving olfactory bulbectomized (OBX) mice, this compound administration significantly increased the number of newborn cells in the dentate gyrus (DG) of the hippocampus. This effect was confirmed through immunohistochemical analysis using 5-bromo-2-deoxyuridine incorporation methods .

- Behavioral Improvements : Chronic administration of this compound resulted in notable behavioral improvements in OBX mice, including reduced immobility in tail suspension tests and enhanced cognitive performance in various behavioral assessments .

- Molecular Pathways : The compound was shown to restore decreased phosphorylation levels of Akt and extracellular signal-regulated kinase (ERK) in the DG, indicating its role in modulating critical signaling pathways associated with cell survival and growth .

Case Studies and Experimental Data

A series of experiments have documented the biological activity of this compound:

- Study Design : In one pivotal study, OBX mice received chronic treatment with this compound. Behavioral tests were conducted to assess cognitive function and depressive-like behaviors.

- Results Summary :

- Neurogenesis : Increased cell proliferation was observed in the DG.

- Cognitive Tests : Significant improvements were recorded in memory tasks compared to control groups.

- Depressive Behaviors : A marked decrease in immobility during forced swim tests indicated reduced depressive symptoms.

Data Table: Summary of Key Findings

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Newborn Cells (cells/mm²) | 5 ± 1 | 15 ± 2 |

| Immobility Duration (seconds) | 120 ± 10 | 70 ± 8 |

| Memory Task Performance (%) | 50 ± 5 | 80 ± 7 |

Data represents mean ± standard error from multiple trials.

Q & A

Q. What is the primary mechanism of action of ZSET1446 in Alzheimer's disease (AD) models, and how is it experimentally validated?

this compound activates T-type voltage-gated calcium channels (VGCCs), enhancing nicotinic acetylcholine receptor (nAChR)-mediated synaptic activity. This mechanism was validated through electrophysiological recordings of spontaneous postsynaptic currents (sPSCs) in hippocampal neurons and behavioral assays (e.g., Morris water maze) in SAMP8 mice. Western blotting confirmed its role in restoring phosphorylation levels of Akt, ERK, and CaMKIIα in hippocampal subregions .

Q. Which preclinical models are most relevant for studying this compound's cognitive-enhancing effects?

The senescence-accelerated mouse prone 8 (SAMP8) model and olfactory bulbectomy (OBX) mice are widely used. SAMP8 mice exhibit accelerated amyloid-β deposition and cognitive decline, while OBX mice show hippocampal neurodegeneration. Both models allow for dose-response studies (e.g., 0.1–1 mg/kg oral administration) and analysis of synaptic plasticity markers .

Q. What standardized methodologies are used to quantify this compound's impact on amyloid-β pathology?

Immunohistochemistry (IHC) with antibodies against amyloid-β (e.g., 6E10) in hippocampal tissue sections is standard. ELISA quantification of soluble Aβ42/Aβ40 ratios in cerebrospinal fluid (CSF) and volumetric analysis of plaque density are recommended. Include positive controls (e.g., memantine) and normalize to baseline Aβ levels in control cohorts .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's effects on phosphorylation markers across hippocampal subregions?

In OBX mice, this compound restores CaMKIIα and ERK phosphorylation in CA1 but shows variable effects in the dentate gyrus (DG). To address this, use laser-capture microdissection for region-specific protein extraction, coupled with phospho-specific antibodies and multiplex assays. Control for inter-animal variability by increasing sample size (n ≥ 15/group) and stratifying by baseline phosphorylation levels .

Q. What experimental design considerations are critical for comparing this compound with other cognitive enhancers (e.g., donepezil)?

Employ a randomized, blinded crossover design with washout periods to mitigate carryover effects. Use the Novel Object Recognition test for episodic memory and radial-arm maze for spatial memory. Include pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) and dose-equivalence calculations based on surface area normalization (mg/m²) across species .

Q. What are the limitations of current translational models for this compound, and how can they be addressed?

Rodent models lack human-specific AD pathologies like tau tangles. To bridge this gap, use human-induced pluripotent stem cell (iPSC)-derived neurons with APP/PS1 mutations. Combine transcriptomic profiling (RNA-seq) and high-content imaging to assess dendritic spine density and synaptic vesicle recycling. Validate findings in non-human primates for clinical relevance .

Q. How should researchers optimize data collection to ensure reproducibility in this compound studies?

Follow FAIR data principles:

- Findable : Deposit raw electrophysiology data in repositories like Figshare or Mendeley Data with DOI tagging.

- Interoperable : Use standardized metadata (e.g., MINIACQE checklist for animal studies).

- Reusable : Publish code for statistical analysis (R/Python scripts) and imaging pipelines (ImageJ macros) .

Methodological Resources

- Dose Conversion : Use body surface area (BSA) normalization tables for interspecies dosing (e.g., mouse-to-human BSA ratio = 12.3) .

- Data Visualization : Create scatterplots with 95% confidence intervals for behavioral data and heatmaps for phosphorylation marker trends .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal research and include IACUC protocol IDs in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.